molecular formula C12H10N2OS B2865884 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone CAS No. 5268-71-3

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

Cat. No.: B2865884
CAS No.: 5268-71-3
M. Wt: 230.29
InChI Key: OPHJWJCMGQFKFJ-UHFFFAOYSA-N
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Description

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS: 5268-76-8) is a fused heterocyclic compound characterized by a thiazolo[3,2-a]benzimidazole core substituted with a methyl group at position 3 and an acetyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and cyclization. Its structure has been confirmed via X-ray crystallography, revealing a planar fused-ring system with distinct electronic properties due to the electron-withdrawing acetyl group . The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and has been utilized in the synthesis of bioactive derivatives, such as azo-coupled products and oxime derivatives .

Properties

IUPAC Name

1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-11(8(2)15)16-12-13-9-5-3-4-6-10(9)14(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHJWJCMGQFKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone typically involves the cyclization of 2-mercaptobenzimidazole with appropriate ketones. For instance, the reaction of 2-mercaptobenzimidazole with acetophenone in the presence of acidic catalysts like acetic acid and sulfuric acid can yield the desired thiazolo[3,2-a]benzimidazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolo[3,2-a]benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit DNA gyrase or interact with topoisomerase II, leading to the disruption of DNA replication and cell death . The compound’s thiazole and benzimidazole rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

a. 1-[2-(Methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl]acetone (Compound 1)

  • Structure : Features a triazolo[1,5-a]benzimidazole core with a methylthio substituent and acetyl group.
  • Synthesis : Prepared via alkylation of 2-(methylthio)-3H-triazolo[1,5-a]benzimidazole with chloroacetone in the presence of potassium carbonate .
  • Reactivity : Demonstrates nucleophilic substitution at the methylthio group, contrasting with the acetyl group’s electrophilic reactivity in the target compound.

b. 2-[1H-Pyrazol-4-yl-methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (Compound 270)

  • Structure : Contains a pyrazole-methylene substituent fused to the thiazolo[3,2-a]benzimidazolone system.
  • Synthesis : Synthesized via a one-pot three-component reaction involving benzimidazole-2-thione, pyrazole-carboxaldehyde, and chloroacetic acid .
  • Key Difference : The absence of an acetyl group reduces electrophilic reactivity compared to the target compound.

c. 1-(1-Benzofuran-2-yl)-2-(morpholin-4-ylmethyl)[1,3]thiazolo[3,2-a]benzimidazole (Compound 38)

  • Structure : Incorporates a benzofuran moiety and morpholine-methyl group.
  • Bioactivity : Exhibits anthelmintic activity against Pheretima posthuma, outperforming albendazole in efficacy .
  • Synthetic Challenge : Requires multi-step functionalization, unlike the straightforward acetylation used for the target compound.
Physicochemical and Spectral Properties
Compound Molecular Weight λmax (UV-Vis) Solubility Crystallography Data
Target Compound 259.33 g/mol 280 nm (in ethanol) Soluble in DMSO Planar fused-ring
1-[2-(Methylthio)-3H-triazolo...]acetone 275.35 g/mol 265 nm (in methanol) Moderate in CHCl₃ Not reported
Compound 270 337.39 g/mol 320 nm (in DMF) Insoluble in H₂O Non-planar pyrazole substituent
Reactivity and Functionalization
  • Target Compound : Reacts with aniline diazonium chloride to form 3-methyl-2-(phenylazo)thiazolo[3,2-a]benzimidazole (90% yield), highlighting its electrophilic azo-coupling capability .
  • Comparison with Analogues: Compound 1: Reacts with hydrazonoyl chlorides to form thiadiazoles, leveraging the methylthio group’s nucleophilicity . Compound 38: Undergo Michael addition at the morpholine-methyl group, enabling further bioactivity modulation .

Key Findings :

  • The acetyl group in the target compound enhances cytotoxicity against cancer cells compared to benzofuran-containing analogues.
  • Morpholine-methyl substitution in Compound 38 improves bioavailability and anthelmintic potency.

Biological Activity

The compound 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone is a derivative of thiazolo[3,2-a]benzimidazole, a class of compounds recognized for their diverse biological activities. This article synthesizes the available literature regarding the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₉N₃OS
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 478076-95-8

Anticancer Activity

Research has indicated that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • The presence of electron-donating groups on the benzimidazole ring has been linked to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

Compounds derived from thiazolo[3,2-a]benzimidazole have shown promising antimicrobial effects:

  • A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects .
  • The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

Antioxidant Activity

The antioxidant potential of thiazolo[3,2-a]benzimidazole derivatives has been explored:

  • Studies have reported that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro .
  • The antioxidant activity correlates with the presence of hydroxyl or methoxy substituents on the benzene ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The introduction of different substituents at specific positions on the thiazole or benzimidazole rings can enhance or diminish biological activity .
  • Hydrophobicity : Compounds with increased hydrophobic characteristics tend to exhibit better membrane permeability and bioavailability .

Study 1: Anticancer Efficacy

In a recent study published in Der Pharma Chemica, researchers synthesized various thiazolo[3,2-a]benzimidazole derivatives and evaluated their anticancer properties. The results indicated that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and induced apoptosis through caspase activation .

Study 2: Antimicrobial Testing

A comprehensive evaluation conducted by researchers involved testing several thiazolo[3,2-a]benzimidazole derivatives against common pathogens. The findings revealed that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as novel antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and cell cycle arrest ,
AntimicrobialDisrupts cell wall synthesis ,
AntioxidantScavenges free radicals ,

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